9-Iodononan-1-ol
Description
9-Iodononan-1-ol (hypothetical structure: HO-(CH₂)₈-I) is a primary alcohol featuring a terminal iodine atom on a nine-carbon chain. These compounds are typically used as intermediates in organic synthesis, leveraging their reactive functional groups (e.g., iodine, azide) for cross-coupling reactions or click chemistry .
Properties
IUPAC Name |
9-iodononan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19IO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKZNXHICJXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
9-Iodonononan-1-ol has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 9-Iodononan-1-ol exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the hydroxyl group is typically oxidized to form a carbonyl group, while the iodine atom may remain intact or be replaced by another functional group.
Molecular Targets and Pathways:
Enzyme Inhibition: In biochemical assays, 9-Iodononan-1-ol may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Polymerization: In industrial applications, it can participate in polymerization reactions, leading to the formation of new materials.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 9-Iodononan-1-ol | C₉H₁₈IO | 256.15 (calc.) | -OH (C1), -I (C9) | Terminal hydroxyl and iodine groups |
| 1-Chloro-9-iodononane | C₉H₁₈ClI | 312.59 | -Cl (C1), -I (C9) | Halogenated alkane |
| 9-Azido-nonan-1-ol | C₉H₁₉N₃O | 185.27 | -OH (C1), -N₃ (C9) | Azide group for click chemistry |
| 9-Decen-1-ol,1-propanoate | C₁₃H₂₂O₂ | 210.31 | Ester (-OCOCH₂CH₃), double bond | Unsaturated carbon chain |
| 9H-Xanthen-9-ol | C₁₃H₁₀O₂ | 198.22 | Cyclic ether, phenolic -OH | Polycyclic aromatic structure |
Physical and Chemical Properties
- 1-Chloro-9-iodononane: Physical state: Colorless to pale yellow liquid. Solubility: Miscible with chloroform, dichloromethane, and ethyl acetate. Reactivity: High due to halogen bonds (C-Cl and C-I), enabling nucleophilic substitutions .
- 9-Azido-nonan-1-ol: LogP: Estimated ~3.0 (moderate lipophilicity). Stability: Azide group requires careful handling to avoid explosive decomposition .
- 9-Decen-1-ol,1-propanoate: LogP: 3.85 (hydrophobic due to ester and alkene groups). Applications: Potential use in fragrances or plasticizers .
9H-Xanthen-9-ol :
Stability and Reactivity Trends
- Halogenated Compounds: Iodo derivatives (e.g., 1-chloro-9-iodononane) exhibit higher reactivity than chloro analogs due to weaker C-I bonds .
- Azides vs. Alcohols: Azido compounds (e.g., 9-azido-nonan-1-ol) require stringent storage conditions compared to alcohols .
Biological Activity
9-Iodononan-1-ol is an organic compound characterized by the presence of an iodine atom and a hydroxyl group attached to a nonane backbone. Its chemical formula is C9H19IO, and it features a long hydrophobic hydrocarbon chain, significantly influencing its physical and chemical properties. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications.
The structure of 9-Iodononan-1-ol includes:
- Hydroxyl Group (-OH) : Contributes to its polar characteristics.
- Iodine Atom (I) : Enhances lipophilicity and can influence biological interactions.
Comparison with Similar Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Chloro-9-iodononane | C9H18ClI | Contains chlorine instead of hydroxyl group |
| 1-Bromo-9-iodononane | C9H18BrI | Contains bromine; similar reactivity |
| 2-Iodohexan-1-ol | C6H13IO | Shorter carbon chain; different functional group position |
What sets 9-Iodononan-1-ol apart is its unique combination of a long carbon chain with both an iodine atom and a hydroxyl group, enhancing its interactions with lipid membranes, which may contribute to its biological activities compared to shorter-chain or differently halogenated analogs .
Biological Activity
Research into the biological activity of 9-Iodononan-1-ol has primarily focused on its potential interactions within biological systems. Key areas of investigation include:
Enzyme Inhibition
Preliminary studies suggest that 9-Iodononan-1-ol may exhibit enzyme inhibitory properties. The presence of the iodine atom could facilitate interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This characteristic is particularly relevant in drug design and therapeutic applications.
Protein Binding Affinities
Interaction studies have indicated that 9-Iodononan-1-ol may bind to specific proteins or enzymes, which could elucidate its behavior in biological systems. Understanding these binding affinities is crucial for exploring its therapeutic uses .
The mechanism of action for compounds like 9-Iodononan-1-ol typically involves:
- Binding to Target Proteins : This can alter protein function or inhibit enzymatic activity.
- Modulation of Cell Signaling Pathways : Depending on the target, it may influence various cellular processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
